molecular formula C10H10OS2 B14657220 (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid

Katalognummer: B14657220
Molekulargewicht: 210.3 g/mol
InChI-Schlüssel: IARUECWBUMBMAF-TWGQIWQCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid is an organic compound characterized by the presence of a hydroxy group, a methylphenyl group, and a dithioic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid typically involves the reaction of 2-methylbenzaldehyde with thiourea in the presence of a base, followed by hydrolysis and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The dithioic acid moiety can be reduced to form thiols.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

The major products formed from these reactions include ketones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which (Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dithioic acid moiety can interact with metal ions and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-3-hydroxy-3-phenylprop-2-enedithioic acid
  • (Z)-3-hydroxy-3-(4-methylphenyl)prop-2-enedithioic acid

Uniqueness

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Eigenschaften

Molekularformel

C10H10OS2

Molekulargewicht

210.3 g/mol

IUPAC-Name

(Z)-3-hydroxy-3-(2-methylphenyl)prop-2-enedithioic acid

InChI

InChI=1S/C10H10OS2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-6,11H,1H3,(H,12,13)/b9-6-

InChI-Schlüssel

IARUECWBUMBMAF-TWGQIWQCSA-N

Isomerische SMILES

CC1=CC=CC=C1/C(=C/C(=S)S)/O

Kanonische SMILES

CC1=CC=CC=C1C(=CC(=S)S)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.